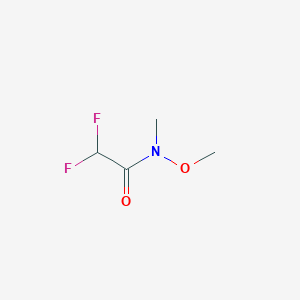

2,2-Difluoro-n-methoxy-n-methylacetamide

Descripción

Significance of Fluorinated Amides in Chemical Research

The incorporation of fluorine into organic molecules, particularly amides, has become a cornerstone of modern medicinal and agrochemical research. Fluorinated amides are prevalent structural motifs in a wide array of pharmaceuticals and bioactive molecules. nih.gov The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. fishersci.ca

Specifically, the presence of fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the half-life of a drug.

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cellular membranes, improving its bioavailability.

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, affecting how a molecule interacts with biological targets.

Conformational Changes: Fluorine atoms can induce specific molecular conformations that may lead to higher binding affinity with enzymes or receptors.

These unique properties drive significant interest in developing novel methodologies for the synthesis of fluorinated compounds, including α-fluorinated amides. orgsyn.org The demand for these building blocks is high, as they are crucial for creating new pharmaceuticals, agrochemicals, and advanced materials. nih.govfishersci.ca

Role of Weinreb Amides as Acylating Agents and Aldehyde Equivalents in Organic Synthesis

N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally versatile intermediates in organic synthesis. americanelements.com First reported in 1981, they have become a reliable tool for the synthesis of ketones and aldehydes. biocompare.com The primary advantage of a Weinreb amide over other carboxylic acid derivatives (like esters or acid chlorides) is its controlled reactivity with organometallic reagents.

When a typical acylating agent reacts with a potent nucleophile like a Grignard or organolithium reagent, the reaction often proceeds past the ketone stage to form a tertiary alcohol through a second nucleophilic addition. This "over-addition" is a common problem that leads to lower yields of the desired ketone. biocompare.com

Weinreb amides elegantly solve this issue. Upon nucleophilic attack, they form a stable, five-membered cyclic intermediate that is chelated by the N-methoxy group. orgsyn.org This tetrahedral intermediate is stable at low temperatures and does not collapse until an aqueous workup is performed. This stability prevents the second addition, allowing for the clean and high-yield synthesis of ketones. biocompare.com Furthermore, Weinreb amides can be reduced by hydride reagents, such as lithium aluminum hydride, to furnish aldehydes, again without over-reduction to the alcohol. americanelements.com Their stability and predictable reactivity make them indispensable acylating agents in the construction of complex molecular frameworks. orgsyn.org

Scope and Research Objectives Pertaining to 2,2-Difluoro-N-methoxy-N-methylacetamide

The specific compound this compound merges the benefits of both fluorination and the Weinreb amide functionality. As a difluorinated Weinreb amide, its primary role in research is to serve as a robust and efficient reagent for difluoroacetylation .

The core research objective for employing this reagent is the synthesis of α,α-difluoromethyl ketones . These ketones are valuable synthetic intermediates and can be difficult to prepare using other methods. The introduction of the difluoromethyl group adjacent to a carbonyl enhances the electrophilicity of the ketone, making it a useful substrate for further chemical transformations.

Key research applications and objectives include:

Access to Difluoromethyl Ketones: The primary goal is to react this compound with various nucleophiles (e.g., Grignard reagents, organolithiums) to generate a diverse library of difluoromethyl ketones in high yield and with excellent chemoselectivity.

Pharmaceutical and Agrochemical Synthesis: The resulting difluoromethyl ketones are key building blocks for more complex, biologically active molecules. The difluoromethyl group can act as a bioisostere for other functional groups, such as thiols or hydroxyls, potentially improving the pharmacokinetic profile of a drug candidate.

Mechanistic Studies: Research also focuses on understanding the reactivity of this specific fluorinated Weinreb amide. This includes optimizing reaction conditions (temperature, solvent, choice of base) to achieve the desired transformations while tolerating a wide range of other functional groups within the nucleophilic substrate.

In essence, this compound provides a solution to the challenge of introducing a difluoroacetyl group in a controlled manner, leveraging the proven reliability of the Weinreb amide to prevent over-addition and ensure clean conversion to the desired difluoromethyl ketone products.

Propiedades

IUPAC Name |

2,2-difluoro-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO2/c1-7(9-2)4(8)3(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPRFYMJGQMIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597486 | |

| Record name | 2,2-Difluoro-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142492-01-1 | |

| Record name | 2,2-Difluoro-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoro-N-methoxy-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2,2 Difluoro N Methoxy N Methylacetamide Analogues

Electronic Effects of Geminal Difluorination on Amide Reactivity and Stability

The introduction of two fluorine atoms on the carbon alpha to the carbonyl group in an amide, as seen in 2,2-difluoro-N-methoxy-N-methylacetamide, significantly alters the electronic properties of the molecule, impacting its reactivity and stability. The high electronegativity of fluorine atoms creates a strong dipole moment, withdrawing electron density from the adjacent carbonyl carbon. This inductive effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Research on related gem-difluorinated compounds has provided insights into these electronic effects. For instance, studies on macrocyclic systems containing a difluoroalkoxyphenyl moiety have demonstrated that the gem-difluoro group can influence the conformation of the molecule, which in turn affects its properties. In one study, the presence of a gem-difluorinated system led to an equilibrium between trans and cis amide conformations, with the cis conformation being significantly populated. This was attributed to the electronic and steric influence of the difluoro group. While this conformational effect is observed in a macrocyclic structure, it highlights the profound impact of gem-difluorination on amide characteristics. nih.gov

The following table summarizes the key electronic effects of geminal difluorination on amide properties:

| Property | Effect of Geminal Difluorination | Rationale |

| Carbonyl Electrophilicity | Increased | Strong inductive electron withdrawal by two fluorine atoms. |

| Amide Bond Stability | Can be altered | Changes in electronic and conformational properties may affect susceptibility to hydrolysis. |

| Molecular Conformation | Can be significantly influenced | Steric and electronic effects of the CF₂ group can favor specific conformers. |

Role of the N-Methoxy-N-methyl Moiety in Reactivity Control and its "Weinreb Amide Effect"

The N-methoxy-N-methylamide functionality, commonly known as the Weinreb amide, plays a crucial role in controlling the reactivity of the carbonyl group. This is attributed to the "Weinreb Amide Effect," which prevents the common problem of over-addition of organometallic reagents to carbonyl compounds. wikipedia.orgmychemblog.com

When a strong nucleophile, such as a Grignard or organolithium reagent, adds to a typical ketone or ester, the initial addition product is an alkoxide. In the presence of excess nucleophile, this intermediate can be unstable and may not prevent a second addition, leading to the formation of a tertiary alcohol. In contrast, the nucleophilic addition to a Weinreb amide results in the formation of a stable, five-membered cyclic tetrahedral intermediate. wikipedia.orgnih.gov This stability arises from the chelation of the metal cation (e.g., Mg²⁺ or Li⁺) by both the newly formed alkoxide and the N-methoxy oxygen atom. wikipedia.org

This chelated intermediate is stable at low temperatures and does not collapse until acidic workup. wikipedia.org Consequently, the reaction stops after the addition of one equivalent of the nucleophile, yielding a ketone upon workup. This effect provides a reliable and high-yielding method for the synthesis of ketones and aldehydes (via reduction). wikipedia.orgorientjchem.org

In the context of this compound, the Weinreb amide moiety is expected to exert similar control over its reactivity. Despite the increased electrophilicity of the carbonyl carbon due to the gem-difluoro group, the N-methoxy-N-methyl group can still effectively chelate the metal ion in the tetrahedral intermediate, thus preventing a second nucleophilic addition. This allows for the controlled synthesis of α,α-difluoromethyl ketones from this versatile building block.

The following table outlines the key features of the Weinreb Amide Effect:

| Feature | Description | Consequence |

| Chelation | The N-methoxy group's oxygen atom chelates the metal ion of the organometallic reagent along with the carbonyl oxygen. | Formation of a stable five-membered cyclic tetrahedral intermediate. |

| Stability of Intermediate | The tetrahedral intermediate is stable at low temperatures and does not readily eliminate the N-methoxy-N-methylamino group. | Prevents the second addition of the nucleophile ("over-addition"). |

| Reactivity Control | The reaction is effectively halted after the formation of the ketone (upon workup). | Allows for the synthesis of ketones and aldehydes in high yields from carboxylic acid derivatives. |

Mechanistic Pathways in Functionalization Reactions

C-H Bond Functionalization Directed by Weinreb Amides

The N-methoxy-N-methylamide (Weinreb amide) functionality can act as an effective directing group in transition metal-catalyzed C-H bond functionalization reactions. nih.gov This strategy allows for the selective activation and subsequent functionalization of otherwise inert C-H bonds at positions ortho to the amide group on an aromatic ring or at specific positions in aliphatic chains.

The general mechanism for this process involves the coordination of the carbonyl oxygen of the Weinreb amide to the transition metal center (e.g., Palladium, Rhodium, Ruthenium). researchgate.net This coordination brings the metal catalyst in close proximity to the targeted C-H bond, facilitating its cleavage through a cyclometalation step. This step is often irreversible and leads to the formation of a stable metallacyclic intermediate. nih.govresearchgate.net

Once the C-H bond is activated, the resulting organometallic intermediate can undergo various transformations, such as arylation, halogenation, or allylation, by reacting with a suitable coupling partner. nih.gov The final step typically involves reductive elimination, which regenerates the active catalyst and releases the functionalized product.

While specific examples of C-H functionalization directly on this compound are not extensively documented, the principles of Weinreb amide-directed C-H activation are applicable. The strong coordinating ability of the Weinreb amide is expected to direct the functionalization of C-H bonds in molecules containing this difluorinated moiety.

The following table summarizes a representative mechanistic pathway for a Palladium-catalyzed ortho-C-H arylation directed by a Weinreb amide:

| Step | Description | Intermediate |

| 1. Coordination | The Weinreb amide coordinates to the Pd(II) catalyst. | Amide-Pd complex |

| 2. C-H Activation | The C-H bond at the ortho position is cleaved via a concerted metalation-deprotonation pathway, forming a palladacycle. | Palladacyclic intermediate |

| 3. Oxidative Addition | An aryl halide oxidatively adds to the Pd(II) center. | Pd(IV) intermediate |

| 4. Reductive Elimination | The aryl group and the ortho-carbon reductively eliminate, forming a new C-C bond and regenerating the Pd(II) catalyst. | Arylated product and Pd(II) catalyst |

Nucleophilic Addition Mechanisms to the Amide Carbonyl Group

The carbonyl group of this compound is highly susceptible to nucleophilic addition due to the strong electron-withdrawing effect of the two fluorine atoms. This enhanced electrophilicity facilitates the attack of a wide range of nucleophiles. researchgate.net

The mechanism of nucleophilic addition to a Weinreb amide involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. As discussed in the "Weinreb Amide Effect," this intermediate is stabilized by chelation when organometallic reagents are used. wikipedia.org This stabilization is a key feature that distinguishes the reactivity of Weinreb amides from other carbonyl compounds.

Upon formation, the stable tetrahedral intermediate persists until an acidic workup is performed. The workup protonates the alkoxide and leads to the collapse of the intermediate, releasing the corresponding ketone and N,O-dimethylhydroxylamine. wikipedia.orgorientjchem.org

The presence of the gem-difluoro group is expected to accelerate the initial nucleophilic attack due to the increased partial positive charge on the carbonyl carbon. However, the subsequent stability of the chelated intermediate ensures that the reaction remains controlled, preventing over-addition.

The following table illustrates the general mechanism for the nucleophilic addition of a Grignard reagent to a Weinreb amide:

| Step | Description |

| 1. Nucleophilic Attack | The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the Weinreb amide. |

| 2. Formation of Tetrahedral Intermediate | The pi-bond of the carbonyl group breaks, and a tetrahedral intermediate is formed. The magnesium ion is chelated by the alkoxide oxygen and the N-methoxy oxygen. |

| 3. Acidic Workup | Addition of an acid protonates the intermediate, leading to its collapse. |

| 4. Product Formation | The final ketone product is formed, along with N,O-dimethylhydroxylamine and the magnesium salts. |

Reductive Functionalization Pathways Leading to α-Fluorinated Amines

The reduction of α,α-difluoro Weinreb amides provides a pathway to synthetically valuable α,α-difluoromethylated amines. The reduction of Weinreb amides typically yields aldehydes upon treatment with hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). orientjchem.org In the case of this compound, this reduction would lead to the formation of 2,2-difluoroacetaldehyde, a volatile and reactive intermediate.

Further reduction of the intermediate aldehyde or direct reduction of the amide under different conditions can lead to the formation of the corresponding amine. The synthesis of α,α-difluoro-β-amino amides has been achieved through a zinc-promoted Reformatsky reaction of aldimines with bromodifluoroacetamides, showcasing a reductive functionalization pathway to access fluorinated amino compounds. chemrxiv.org

Another approach to α-fluorinated amines involves the reduction of α-fluorinated amide precursors. For example, the reduction of an α-fluoro-α-alkenyl Weinreb amide has been utilized in the synthesis of α-fluoro allyl amines. nih.gov This demonstrates the utility of fluorinated Weinreb amides as precursors to fluorinated amines.

The following table provides a hypothetical reductive pathway from a difluorinated Weinreb amide to a difluoromethyl amine:

| Reactant | Reagent | Intermediate | Product |

| This compound | 1. LiAlH₄ (controlled) 2. H₃O⁺ | 2,2-Difluoroacetaldehyde | Not isolated |

| 2,2-Difluoroacetaldehyde | Reductive Amination (e.g., NaBH₃CN, R-NH₂) | Iminium ion | α,α-Difluoromethyl amine |

| This compound | LiAlH₄ (excess) | - | 2,2-Difluoro-N-methylethanamine |

Cascade and Tandem Reactions Involving Difluorinated Amides

Difluorinated amides, including Weinreb amide analogues, can participate in cascade and tandem reactions to construct complex molecular architectures in a single synthetic operation. These reactions are highly efficient as they involve the sequential formation of multiple chemical bonds without the need for isolating intermediates.

A notable example is the copper-catalyzed radical cascade difluoroacetamidation of N-(arylsulfonyl)acrylamides with α,α-difluoro-α-(trimethylsilyl)acetamides. This reaction proceeds through a sequence of difluoroacetamidation, aryl migration, and desulfonylation to afford functionalized difluoro-containing products. rsc.org

Another example involves the tandem addition/cyclization of o-alkynylaryl Weinreb amides. In this process, a nucleophilic addition to the Weinreb amide is followed by an intramolecular cyclization, leading to the formation of heterocyclic compounds. researchgate.net

These examples highlight the potential of difluorinated amides as versatile building blocks in the design of cascade and tandem reactions for the efficient synthesis of complex fluorinated molecules.

The following table outlines a simplified representation of a cascade reaction involving a difluorinated amide:

| Starting Materials | Key Steps | Final Product |

| N-(arylsulfonyl)acrylamide + α,α-Difluoro-α-(TMS)-acetamide | 1. Radical difluoroacetamidation 2. Aryl migration 3. Desulfonylation | Difluorofunctionalized amide |

| o-Alkynylaryl Weinreb amide + Nucleophile | 1. Nucleophilic addition to the amide 2. Intramolecular cyclization | Fused heterocyclic ketone |

Polarity Umpolung in Amide Chemistry and its Synthetic Implications

The concept of "umpolung," or polarity inversion, represents a powerful strategy in organic synthesis, allowing for the formation of chemical bonds that are otherwise inaccessible through conventional synthetic routes. In the realm of amide chemistry, this concept has led to innovative approaches for the functionalization of these typically stable functional groups. Specifically, for analogues of this compound, polarity umpolung unlocks novel reactivity patterns with significant synthetic implications.

Traditionally, the nitrogen atom in an amide is nucleophilic due to the presence of a lone pair of electrons. However, by strategically modifying the amide structure, it is possible to reverse this inherent polarity, rendering the nitrogen atom electrophilic. This transformation is central to the synthetic utility of this compound analogues. The presence of the N-methoxy group is crucial in this regard. The electronegative oxygen atom withdraws electron density from the nitrogen, and upon activation with a suitable reagent, the N-O bond can be cleaved, generating a reactive intermediate where the nitrogen behaves as an electrophile.

Electrophilic Activation and Mechanistic Considerations

The electrophilic activation of N-methoxy-N-methylamides is commonly achieved using strong electrophiles, with trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) being a prominent reagent in this context. The reaction of an N-methoxy-N-methylamide with triflic anhydride is proposed to proceed through the formation of a highly reactive O-triflyl-N-methoxy-N-methyliminium triflate intermediate. This intermediate can then undergo further transformations, depending on the specific substrate and reaction conditions.

In the case of analogues of this compound, the presence of the electron-withdrawing difluoromethyl group at the α-position further influences the reactivity of the amide. This substitution pattern can affect the stability of intermediates and the facility of the umpolung process.

Mechanistic studies, often supported by computational calculations, suggest that the activation of the amide with triflic anhydride leads to the formation of a keteniminium ion intermediate. This species is highly electrophilic at the α-carbon, enabling a variety of nucleophilic additions that would not be feasible with the unactivated amide. This reactivity constitutes an "umpolung" of the typical nucleophilic character of the α-carbon in enolates.

Synthetic Applications in α-Functionalization

The generation of an electrophilic α-carbon through polarity umpolung opens the door to a wide range of synthetic transformations, allowing for the introduction of various functional groups at this position. This is particularly valuable for the synthesis of α-functionalized amides, which are important structural motifs in many biologically active molecules.

Research in this area has demonstrated the successful α-functionalization of amides with a diverse array of nucleophiles. While specific data for this compound is not extensively detailed in publicly available literature, the general principles derived from similar systems provide a strong indication of its potential reactivity.

The following table summarizes the types of α-functionalizations that have been achieved with activated amides, which are conceptually applicable to this compound analogues.

| Nucleophile Type | Functional Group Introduced | Potential Product from this compound Analogue |

| Alcohols | α-Alkoxy | 2,2-Difluoro-2-alkoxy-N-methoxy-N-methylacetamide |

| Thiols | α-Thio | 2,2-Difluoro-2-thioalkyl-N-methoxy-N-methylacetamide |

| Amines | α-Amino | 2,2-Difluoro-2-amino-N-methoxy-N-methylacetamide |

| Enolates | α-Acyl | 2-Acyl-2,2-difluoro-N-methoxy-N-methylacetamide |

| Organometallic Reagents | α-Alkyl/Aryl | 2-Alkyl/Aryl-2,2-difluoro-N-methoxy-N-methylacetamide |

These transformations provide access to a variety of difluorinated compounds with significant potential in medicinal chemistry and materials science. The difluoromethyl group is a well-known bioisostere for a hydroxyl or thiol group and can impart favorable properties such as increased metabolic stability and enhanced binding affinity.

The ability to perform these functionalizations under relatively mild conditions, often mediated by reagents like triflic anhydride and a suitable base, highlights the synthetic utility of this umpolung strategy. The development of these methodologies continues to expand the toolkit of synthetic chemists, enabling the construction of complex molecular architectures from readily available amide starting materials.

Applications and Synthetic Utility in Complex Molecule Synthesis

2,2-Difluoro-N-methoxy-N-methylacetamide as a Versatile Acylating Agent and Ketone Synthon

This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. A significant advantage of Weinreb amides in organic synthesis is their ability to act as effective acylating agents in the preparation of ketones. When reacting with organometallic reagents, such as Grignard or organolithium reagents, they form a stable, chelated tetrahedral intermediate. This intermediate is stable enough to prevent the common problem of over-addition, which often leads to the formation of tertiary alcohols as byproducts. Upon acidic workup, this intermediate collapses to cleanly afford the desired ketone.

This reactivity profile makes this compound an excellent synthon for the difluoroacetyl group (CHF2CO-). It allows for the straightforward synthesis of difluoromethyl ketones, which are important precursors and intermediates in the synthesis of more complex fluorinated molecules.

Table 1: Reactivity of Weinreb Amides with Organometallic Reagents

| Organometallic Reagent | Intermediate | Final Product | Advantage |

|---|---|---|---|

| Grignard Reagent (R-MgX) | Stable Chelated Tetrahedral Intermediate | Ketone (R-CO-CHF2) | Prevents over-addition to form tertiary alcohols. |

Precursor for Difluoromethyl Ketones and Related Fluorinated Building Blocks

Difluoromethyl ketones are valuable building blocks in medicinal and materials chemistry. rsc.orgolemiss.edufluorine1.ru The synthesis of these ketones can be achieved through various methods, and the use of a difluoroacetylating agent like this compound offers a controlled and efficient route. The resulting difluoromethyl ketones can be further elaborated into a variety of other fluorinated compounds.

For instance, the difluoromethyl ketone moiety can serve as a handle for subsequent chemical transformations, allowing for the construction of more complex fluorinated scaffolds. The development of synthetic methods that provide easy access to these building blocks is crucial for the advancement of fluorine chemistry.

Utilization in the Synthesis of Fluorinated Amines and Other Nitrogen-Containing Compounds

While direct evidence for the use of this compound in the synthesis of fluorinated amines is not extensively documented in readily available literature, the chemical nature of the compound suggests potential pathways. The difluoromethyl group is considered a bioisostere of hydroxyl, thiol, or amine groups, making the synthesis of difluoromethyl-containing amines a topic of significant interest. technologypublisher.comacs.orgnih.gov

The reduction of the amide functionality or the conversion of the resulting ketone to an amine via reductive amination are plausible synthetic routes that could be explored. The development of methodologies to convert Weinreb amides or their ketone derivatives into amines would further expand the synthetic utility of this compound.

Strategic Incorporation of Fluorine in Bioactive Molecules

The introduction of fluorine into drug candidates can profoundly influence their biological activity. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can lead to improved potency, metabolic stability, and bioavailability. nih.govresearchgate.netnih.govmdpi.com

The strong electron-withdrawing nature of the two fluorine atoms in the difluoromethyl group can significantly alter the electronic properties of a molecule. nih.gov This "electronic tuning" can impact a molecule's pKa, dipole moment, and its ability to participate in hydrogen bonding. For example, the difluoromethyl group can act as a lipophilic hydrogen bond donor, a property that can enhance binding affinity to biological targets. technologypublisher.comacs.org By strategically placing a difluoromethyl group, medicinal chemists can fine-tune the electronic landscape of a molecule to optimize its interaction with a specific receptor or enzyme.

Table 2: Effects of Fluorination on Molecular Properties

| Property | Effect of Fluorination | Consequence for Biological Activity |

|---|---|---|

| Metabolic Stability | Blocks sites of metabolic oxidation due to the strong C-F bond. | Increased drug half-life and reduced dosage frequency. |

| Lipophilicity | Generally increases lipophilicity, but can be modulated by the fluorination pattern. acs.org | Can improve membrane permeability and absorption. |

| Binding Affinity | Can enhance binding to target proteins through favorable interactions. | Increased potency and efficacy. |

| pKa | The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups. | Can alter ionization state at physiological pH, affecting solubility and cell penetration. |

A common strategy in drug discovery is the synthesis of fluorinated analogues of a lead compound to improve its drug-like properties. The replacement of a hydrogen atom or a methyl group with a difluoromethyl group can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic profile. This approach has been successfully applied in the development of numerous drugs. mdpi.com The availability of reagents like this compound facilitates the synthesis of such analogues for further investigation.

The difluoromethyl group is a prevalent motif in many modern agrochemicals and pharmaceuticals. researchgate.netccspublishing.org.cnacs.orgacs.org Its presence can enhance the efficacy and selectivity of pesticides and herbicides. In pharmaceuticals, the difluoromethyl group is found in drugs targeting a wide range of diseases. nih.govresearchgate.net The ability of this compound to serve as a reliable source for this important functional group underscores its significance in the development of new and improved bioactive molecules for both agriculture and medicine.

Synthetic Scaffolds for Advanced Materials and Natural Product Derivatives

While specific documented applications of This compound in the synthesis of advanced materials or as a scaffold for natural product derivatives are not extensively detailed in publicly available research, the utility of its structural motifs, namely the difluoroacetyl group and the N-methoxy-N-methylamide (Weinreb amide) functionality, suggests its potential as a valuable building block in these areas. The incorporation of fluorine into organic molecules is a widely recognized strategy for modulating the properties of materials and the biological activity of natural products.

The difluoromethyl group can impart unique electronic and lipophilic characteristics to a molecule, potentially enhancing the performance of advanced materials such as fluorinated polymers and liquid crystals. In the context of natural product derivatives, the introduction of a difluoroacetyl moiety can lead to analogues with improved metabolic stability, binding affinity, and bioavailability.

N-methoxy-N-methylamides are well-established, versatile intermediates in organic synthesis. They are known for their controlled reactivity towards organometallic reagents to furnish ketones without the common side reaction of over-addition to form tertiary alcohols. This reliability makes them crucial in the construction of complex molecular architectures, including those found in natural products.

Given the dual functionality of This compound , it can be envisioned as a precursor for introducing difluoroacetyl groups into larger, more complex structures. For instance, its reaction with a Grignard or organolithium reagent derived from a natural product scaffold could yield a difluoromethyl ketone derivative, allowing for the exploration of structure-activity relationships.

Although direct research findings on the specific applications of This compound are limited, its constituent functional groups are of significant interest in the development of novel materials and bioactive compounds. Further research into the synthetic utility of this compound could therefore open new avenues for the creation of advanced materials and natural product derivatives with enhanced properties.

Spectroscopic and Computational Characterization of 2,2 Difluoro N Methoxy N Methylacetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹⁹F, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated N-alkoxy-N-alkylamides. The presence of ¹H, ¹⁹F, and ¹³C active nuclei provides a wealth of information regarding the molecular framework.

¹H NMR Spectroscopy: In the proton NMR spectrum of N-methoxy-N-methylacetamide, characteristic signals for the N-methyl and O-methyl groups are observed. For the related N-methoxy-N-methylbenzamide, these peaks appear at distinct chemical shifts, which can be used as a reference for 2,2-Difluoro-N-methoxy-N-methylacetamide. The difluoromethyl proton (CHF₂) in difluoroacetamide exhibits a chemical shift in the range of 5.8 to 6.2 ppm, and a similar range would be expected for the target molecule. chemrxiv.org

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. In a study of 2,2-difluoroacetamide (B1351127) (DFA), the ¹⁹F chemical shift was observed between -126 to -128 ppm. chemrxiv.org This provides a reasonable estimate for the fluorine resonance in this compound. The coupling between the fluorine nuclei and the adjacent proton would result in a characteristic splitting pattern, further confirming the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of N-methoxy-N-methylacetamide reveals distinct resonances for the carbonyl carbon, the N-methyl carbon, and the O-methyl carbon. nih.govchemicalbook.com The introduction of two fluorine atoms on the adjacent carbon in this compound would significantly influence the chemical shift of the carbonyl carbon and the difluoromethyl carbon due to the strong electron-withdrawing nature of fluorine.

Table 1: Representative ¹H and ¹³C NMR Data for Related N-methoxy-N-methylamides

| Compound | Nucleus | Chemical Shift (ppm) |

| N-methoxy-N-methylbenzamide | ¹H | 3.35 (s, 3H, N-CH₃), 3.55 (s, 3H, O-CH₃), 7.4-7.8 (m, 5H, Ar-H) |

| ¹³C | 33.9 (N-CH₃), 61.3 (O-CH₃), 128.4, 129.5, 131.2, 134.8 (Ar-C), 169.8 (C=O) | |

| N-methoxy-N-methylacetamide | ¹H | 2.10 (s, 3H, COCH₃), 3.18 (s, 3H, N-CH₃), 3.69 (s, 3H, O-CH₃) |

| ¹³C | 20.9 (COCH₃), 32.5 (N-CH₃), 61.5 (O-CH₃), 171.9 (C=O) |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight and determining the fragmentation pattern of a molecule. For this compound (C₄H₇F₂NO₂), the expected exact mass is approximately 139.04 g/mol . nih.gov

The fragmentation of amides in mass spectrometry often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the N-methyl group (-CH₃), or the difluoroacetyl group (-COCHF₂). The observation of the molecular ion peak and these fragment ions would provide strong evidence for the compound's identity.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula | Predicted m/z |

| [M]⁺ | [C₄H₇F₂NO₂]⁺ | 139.04 |

| [M - CH₃]⁺ | [C₃H₄F₂NO₂]⁺ | 124.02 |

| [M - OCH₃]⁺ | [C₄H₄F₂NO]⁺ | 108.03 |

| [M - COCHF₂]⁺ | [C₂H₆NO]⁺ | 60.04 |

X-ray Crystallography for Absolute Configuration and Molecular Geometry

In the crystal structure of 4-methoxy-N-methylbenzamide, the amide group and the benzene (B151609) ring are nearly coplanar, with a dihedral angle of 10.6(1)°. nih.govresearchgate.net The molecules are connected in the crystal lattice through intermolecular hydrogen bonds. nih.govresearchgate.net For this compound, one would expect the amide group to adopt a planar or near-planar conformation. The bond lengths and angles around the difluoromethyl group would be influenced by the steric and electronic effects of the fluorine atoms.

Advanced Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1780 cm⁻¹. pressbooks.pub The presence of the electron-withdrawing difluoromethyl group would likely shift this band to a higher frequency compared to a non-fluorinated amide. Other characteristic absorptions would include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-F stretching vibrations, which are typically strong and found in the 1000-1400 cm⁻¹ region. libretexts.orglibretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. Raman spectroscopy is often particularly useful for observing symmetric vibrations and bonds involving non-polar groups.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods are powerful tools for investigating the electronic structure, energetics, and reactivity of molecules, providing insights that can complement experimental data.

Density Functional Theory (DFT) is a widely used computational method to predict molecular properties. DFT calculations on this compound could be employed to:

Optimize the molecular geometry to determine the most stable conformation.

Calculate the vibrational frequencies to aid in the interpretation of IR and Raman spectra.

Predict NMR chemical shifts to compare with experimental data.

Analyze the electronic structure, including the distribution of electron density and molecular orbitals.

For example, DFT calculations have been used to study the effects of substituents on the singlet-triplet energy gap in related difluorinated compounds. nih.gov Similar calculations could elucidate the influence of the difluoromethyl and N-methoxy-N-methyl groups on the electronic properties of the amide bond.

Computational methods are instrumental in elucidating reaction mechanisms. For reactions involving this compound or its derivatives, computational studies could be used to:

Map out the potential energy surface of a reaction to identify transition states and intermediates.

Calculate activation energies to predict reaction rates and selectivity.

Investigate the role of catalysts or solvents in a reaction.

Mechanistic studies on related N-alkoxyamides have utilized computational modeling to understand their reactivity, such as in HERON rearrangements. rsc.org Computational investigations into reactions involving difluoroacetamides could provide a deeper understanding of the role of the fluorine atoms in influencing reactivity and reaction pathways. researchgate.net

Analysis of Electronic Structure and Reactivity Descriptors (e.g., QTAIM)

A comprehensive understanding of the chemical behavior and reactivity of a molecule is deeply rooted in its electronic structure. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a powerful framework for analyzing the electron density distribution to elucidate chemical bonding, structure, and reactivity. researchgate.netwikipedia.org This theory partitions a molecule into atomic basins based on the topology of the electron density, ρ(r), allowing for a rigorous definition of atoms and the bonds that connect them. wikipedia.org

A key aspect of QTAIM is the analysis of critical points in the electron density, where the gradient of ρ(r) is zero. researchgate.net Bond critical points (BCPs), in particular, are of significant chemical interest as they are found along the path of maximum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as the electron density itself (ρ(r)b), its Laplacian (∇²ρ(r)b), and the total energy density (H(r)b), provide quantitative insights into the nature and strength of the chemical bond. researchgate.net

Due to a lack of specific published QTAIM studies on this compound, the following analysis of acetamide (B32628) is presented as a representative example to illustrate the application and interpretation of QTAIM in characterizing molecular interactions. Computational studies on acetamide clusters have utilized QTAIM to characterize the intermolecular N-H···O hydrogen bonds that are fundamental to the structure of peptides and proteins. researchgate.net

The topological parameters calculated at the bond critical points of the N-H···O hydrogen bonds in acetamide dimer, trimer, and tetramer provide a quantitative description of these interactions. researchgate.net

Table 1: Topological Properties of the Electron Density (in a.u.) at the Bond Critical Points for N-H···O Hydrogen Bonds in Acetamide Clusters

| Cluster | ρ(r)b | ∇²ρ(r)b | G(r)b | V(r)b | H(r)b | -G(r)b/V(r)b |

|---|---|---|---|---|---|---|

| Dimer | 0.021 | 0.078 | 0.021 | -0.019 | 0.002 | 1.105 |

| Trimer | 0.024 | 0.086 | 0.023 | -0.022 | 0.001 | 1.045 |

| Tetramer 1 | 0.025 | 0.089 | 0.024 | -0.023 | 0.001 | 1.043 |

Data sourced from a DFT/B3LYP/6-311++G(d,p) level of theory study on acetamide clusters. researchgate.net

In this context:

ρ(r)b represents the electron density at the bond critical point. A higher value is indicative of a stronger bond.

∇²ρ(r)b is the Laplacian of the electron density. A positive value, as seen in the table, is characteristic of closed-shell interactions, such as hydrogen bonds and ionic bonds, where electron density is depleted in the internuclear region. researchgate.net

G(r)b and V(r)b are the kinetic and potential energy densities, respectively.

H(r)b is the total energy density (G(r)b + V(r)b). The sign of H(r)b can also help to distinguish between shared interactions (covalent, H(r)b < 0) and closed-shell interactions. researchgate.net

The ratio -G(r)b/V(r)b provides further insight into the nature of the interaction. For closed-shell interactions, this ratio is greater than 1.

The data in the table reveals that as the acetamide cluster size increases from a dimer to a tetramer, there is a corresponding increase in the electron density (ρ(r)b) and the Laplacian of the electron density (∇²ρ(r)b) at the hydrogen bond critical points. researchgate.net This suggests a strengthening of the hydrogen bonds due to cooperative effects within the larger clusters. researchgate.net

A similar QTAIM analysis of this compound would be invaluable for understanding its electronic structure. Such a study would quantify the covalent character of the C-F, C-C, C=O, C-N, N-O, and C-H bonds. Furthermore, it would elucidate the influence of the fluorine atoms and the N-methoxy group on the electron distribution within the amide functionality. This information is crucial for predicting the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack, and for understanding its intermolecular interactions.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Fluorinated Amide Transformations

The synthesis and functionalization of fluorinated amides are often hampered by the need for harsh reagents and challenging reaction conditions. The development of novel catalytic systems is paramount to overcoming these limitations. Future research is anticipated to focus on several key areas:

Transition Metal Catalysis: While significant progress has been made in transition-metal-catalyzed cross-coupling reactions, their application to the direct transformation of the C-F bonds in gem-difluoroamides remains a challenge. Future efforts will likely target the development of catalysts, particularly those based on nickel and copper, that can selectively activate the C-F bonds of the difluoromethyl group in 2,2-Difluoro-N-methoxy-N-methylacetamide, enabling the introduction of a wide range of substituents.

Photoredox Catalysis: The use of visible light-driven photoredox catalysis offers a mild and efficient alternative for the generation of radical intermediates. Research in this area could lead to novel methods for the functionalization of this compound, such as C-H functionalization of the methyl groups or coupling reactions involving the difluoroacetyl moiety.

Organocatalysis: The design of chiral organocatalysts for the enantioselective transformation of fluorinated compounds is a rapidly growing field. Future investigations may focus on developing organocatalysts that can control the stereochemistry of reactions involving the prochiral difluoromethyl group, leading to the synthesis of enantioenriched difluorinated building blocks.

Enzymatic Catalysis: Biocatalysis is emerging as a powerful tool for selective and sustainable chemical synthesis. The discovery or engineering of enzymes, such as hydrolases or transferases, that can tolerate and transform fluorinated amides like this compound could provide environmentally benign routes to valuable chiral fluorinated molecules. acsgcipr.org

A summary of potential catalytic approaches is presented in the table below:

| Catalytic System | Potential Transformation of this compound | Advantages |

| Transition Metal Catalysis | C-F bond activation and functionalization | Broad substrate scope, diverse bond formations |

| Photoredox Catalysis | C-H functionalization, radical coupling reactions | Mild reaction conditions, high functional group tolerance |

| Organocatalysis | Enantioselective transformations | Metal-free, environmentally friendly |

| Enzymatic Catalysis | Stereoselective synthesis and modifications | High selectivity, sustainable |

Exploration of New Reactivity Modes for this compound

The unique combination of the electron-withdrawing difluoroacetyl group and the reactive N-methoxy-N-methylamide handle suggests that this compound could exhibit novel and underexplored reactivity. Future research is expected to delve into:

Difluoromethylide Chemistry: The generation of a difluoromethylide anion from this compound through deprotonation could open up a range of nucleophilic addition and substitution reactions. The stability and reactivity of this intermediate would be a key area of investigation.

Radical Reactions: The difluoromethyl group can participate in radical reactions. Exploring radical-based transformations, such as atom transfer radical addition (ATRA) or radical cyclizations, initiated from this compound could lead to the synthesis of complex fluorinated molecules.

rsc.orgchemistryworld.com-Wittig Rearrangement: The N-methoxy group in Weinreb amides can potentially undergo a rsc.orgchemistryworld.com-Wittig rearrangement under strongly basic conditions. Investigating this reactivity with this compound could provide a novel route to α-amino-α,α-difluoro ketones.

Directed C-H Functionalization: The amide functionality can act as a directing group in transition-metal-catalyzed C-H activation reactions. Exploring this concept with this compound could enable the selective functionalization of the N-methyl group or other proximal C-H bonds.

Expansion of Synthetic Applications in Drug Discovery and Chemical Biology

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. nih.gov The difluoromethyl group, in particular, is considered a lipophilic bioisostere of a hydroxyl or thiol group. This makes this compound a promising scaffold for the synthesis of novel bioactive compounds.

Future research in this area will likely focus on:

Synthesis of Novel Bioactive Molecules: Utilizing this compound as a building block for the synthesis of new drug candidates targeting a wide range of diseases. The difluoroacetyl moiety could be incorporated into known pharmacophores to improve their drug-like properties.

Development of Chemical Probes: The unique spectroscopic signature of fluorine (¹⁹F NMR) makes it an excellent probe for studying biological systems. This compound could be used to synthesize fluorinated analogs of natural products or enzyme substrates to investigate their mechanism of action.

Fluorinated Peptidomimetics: The incorporation of fluorinated amino acid surrogates into peptides can enhance their proteolytic stability and conformational properties. This compound could serve as a precursor for the synthesis of novel difluorinated amino acid building blocks for peptide synthesis. rsc.org

Integration of Machine Learning and Artificial Intelligence in Fluorinated Amide Synthesis Design

The vast and complex reaction space of organofluorine chemistry presents an ideal opportunity for the application of machine learning (ML) and artificial intelligence (AI). chemrxiv.orgnih.gov These computational tools can accelerate the discovery and optimization of synthetic routes for fluorinated amides.

Emerging research avenues include:

Predictive Reaction Modeling: Developing ML models that can accurately predict the outcome (yield, selectivity) of reactions involving fluorinated compounds like this compound. arxiv.orgresearchgate.net This would enable chemists to prioritize experiments and avoid unproductive reaction pathways.

Retrosynthesis and Route Design: Employing AI-powered retrosynthesis tools to design novel and efficient synthetic routes to complex molecules starting from this compound. grace.com These tools can analyze vast reaction databases to suggest innovative disconnections and reaction sequences. researchgate.net

De Novo Design of Fluorinated Molecules: Using generative AI models to design novel fluorinated molecules with desired properties (e.g., high binding affinity to a specific protein target). mit.edu These models could explore a vast chemical space to identify promising candidates for synthesis, potentially starting from fragments related to this compound.

Computational Screening of Catalysts: Utilizing computational methods to screen for optimal catalysts for specific transformations of this compound, thereby reducing the experimental effort required for catalyst discovery. emerginginvestigators.org

The integration of these computational approaches is expected to significantly streamline the research and development process for new fluorinated compounds.

Sustainable and Green Chemistry Approaches for Fluorinated Amide Production

The increasing focus on sustainable and environmentally friendly chemical processes necessitates the development of greener methods for the synthesis of fluorinated compounds. benthamdirect.com Future research in this domain will likely concentrate on:

Flow Chemistry: The use of continuous flow reactors for fluorination reactions can offer significant advantages in terms of safety, efficiency, and scalability. rsc.orgrsc.org The in situ generation and immediate use of hazardous fluorinating reagents in a closed system can minimize risks. chemistryworld.comnih.gov

Biocatalysis: As mentioned earlier, enzymatic methods provide a green alternative to traditional chemical synthesis. rsc.orgmanchester.ac.uk The development of robust and efficient biocatalysts for the production and transformation of this compound would be a major step towards a more sustainable fluorochemical industry. nih.gov

Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a core principle of green chemistry. Research into the use of ionic liquids, supercritical fluids, or water as reaction media for the synthesis of fluorinated amides is a promising area. benthamdirect.com

Atom Economy and Waste Reduction: Designing synthetic routes that maximize atom economy and minimize waste generation is crucial. This involves the development of catalytic reactions that proceed with high efficiency and selectivity, as well as the implementation of recycling strategies for catalysts and solvents. Green chemistry metrics, such as the E-factor and Process Mass Intensity (PMI), will be essential tools for evaluating the sustainability of different synthetic approaches. nih.gov

The table below summarizes key green chemistry strategies and their potential application to the synthesis of this compound.

| Green Chemistry Approach | Application to Fluorinated Amide Production | Benefits |

| Flow Chemistry | Safer handling of fluorinating agents, improved heat and mass transfer | Enhanced safety, higher yields, scalability |

| Biocatalysis | Enantioselective synthesis, milder reaction conditions | High selectivity, reduced environmental impact |

| Greener Solvents | Use of water, ionic liquids, or supercritical fluids | Reduced toxicity and pollution |

| Atom Economy | Catalytic C-F bond formation, minimizing protecting groups | Less waste, more efficient use of resources |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,2-Difluoro-N-methoxy-N-methylacetamide, and how do they influence experimental handling?

- Answer : The compound (CAS 142492-01-1) has a molecular formula of C₄H₇F₂NO₂ , a molecular weight of 139.1007 g/mol , and a density of 1.193 g/cm³ . These properties dictate solubility in polar aprotic solvents (e.g., DMF, acetonitrile) and inform storage conditions (e.g., inert atmosphere to prevent hydrolysis). The presence of fluorine atoms increases electronegativity, affecting reactivity in nucleophilic substitutions.

Q. What synthetic methodologies are validated for preparing this compound?

- Answer : Common routes include:

- Fluorination of acetamide precursors : Using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce fluorine atoms.

- Condensation reactions : Reacting difluoroacetic acid derivatives with N-methoxy-N-methylamine under coupling agents (e.g., EDC/HOBt) .

- Protection-deprotection strategies : Methoxy and methyl groups on the amide nitrogen are stabilized via Boc or Fmoc protection during synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- ¹⁹F NMR : Identifies fluorine environments (δ ~ -120 to -140 ppm for CF₂ groups) .

- IR spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H⁺] at m/z 140.1) .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic and thermodynamic behavior of this compound?

- Answer : DFT calculations (e.g., B3LYP/6-31G*) model the compound’s geometry, frontier molecular orbitals, and reaction pathways. For instance, exact-exchange functionals (e.g., Becke’s 1993 method) predict bond dissociation energies and transition states in fluorination reactions . Computational studies can also quantify fluorine’s electron-withdrawing effects on amide resonance .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during fluorination?

- Answer : Contradictions may arise from:

- Reagent purity : Trace moisture in fluorinating agents (e.g., DAST) can hydrolyze intermediates.

- Reaction kinetics : Competing pathways (e.g., SN2 vs. elimination) require controlled temperature (-78°C to 0°C) .

- Analytical validation : Cross-verify results using orthogonal methods (e.g., HPLC vs. GC-MS for purity) .

Q. How does the compound’s stability under varying pH and temperature conditions impact its use in catalytic reactions?

- Answer : The amide bond is prone to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Stability studies (TGA/DSC) show decomposition above 150°C, necessitating inert reaction environments. Fluorine’s inductive effect enhances thermal stability compared to non-fluorinated analogs .

Q. What role does this compound play in organofluorine chemistry as a building block?

- Answer : The compound serves as a precursor for:

- Heterocyclic fluorophores : Via Pd-catalyzed cross-coupling to introduce aryl groups.

- Bioactive molecules : Fluorine enhances metabolic stability in drug candidates.

- Ligand design : The methoxy-methyl group modulates steric bulk in coordination complexes .

Methodological Considerations

Q. How to optimize reaction yields when synthesizing fluorinated acetamides?

- Answer :

- Solvent selection : Use anhydrous DCM or THF to minimize side reactions.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) accelerate amide bond formation.

- In situ monitoring : ReactIR or NMR tracks intermediate formation .

Q. What computational tools predict the compound’s reactivity in novel reactions?

- Answer : Software like Gaussian or ORCA calculates:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.